molecular formula C11H17ClN4 B1394272 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine CAS No. 1252555-02-4

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine

Cat. No. B1394272
M. Wt: 240.73 g/mol
InChI Key: TUJDXKYFRBKGAU-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H17ClN4. It has a molecular weight of 240.73 . This compound is part of the pyrimidinamine class of compounds, which are known for their wide applications in medicinal chemistry research .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a chloro group, an ethylpiperidin-1-yl group, and an amine group .

Scientific Research Applications

Corrosion Inhibition

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine and related pyrimidine derivatives have demonstrated effectiveness as corrosion inhibitors. Studies have shown that such compounds, including pyrimidinic Schiff bases, can significantly inhibit the corrosion of mild steel in acidic environments. This is achieved through adsorption onto the steel surface, following Langmuir's isotherm. This attribute makes these compounds valuable in the field of material science and industrial applications (Ashassi-Sorkhabi et al., 2005).

Anti-Tubercular Activity

Some pyrimidine derivatives, closely related to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have been synthesized and evaluated for their anti-tubercular properties. These compounds have shown potent activity against Mycobacterium tuberculosis, suggesting their potential use in developing new anti-tubercular drugs. The structure of these molecules has been optimized to increase their efficacy, and their drug-like properties have been assessed for future medicinal applications (Vavaiya et al., 2022).

Antibacterial Properties

Pyrimidine derivatives, including those structurally similar to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have been synthesized and tested for their antibacterial properties. These compounds have shown promising results in inhibiting the growth of various bacterial strains, indicating their potential use in the development of new antibacterial agents (Afrough et al., 2019).

Molluscicidal Properties

Certain thiazolo[5,4-d]pyrimidines, which are structurally related to 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine, have shown molluscicidal properties. These compounds have been effective against B. alexandrina snails, which are intermediate hosts of schistosomiasis. This highlights their potential use in controlling snail populations to prevent the spread of schistosomiasis (El-bayouki & Basyouni, 1988).

Future Directions

The future directions for research on 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. In particular, their potential as anticancer agents could be a promising area of research .

properties

IUPAC Name

4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-2-8-5-3-4-6-16(8)10-7-9(12)14-11(13)15-10/h7-8H,2-6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJDXKYFRBKGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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